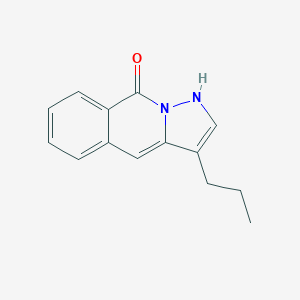

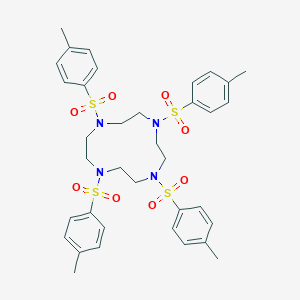

![molecular formula C11H6F3NO2S B114147 2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid CAS No. 144061-16-5](/img/structure/B114147.png)

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl (-CF3) group attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physicochemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trifluoromethylphenyl boronic acids or esters as building blocks . Protodeboronation, a process that removes a boron group from these compounds, is a common step in their synthesis .Molecular Structure Analysis

The molecular structure of trifluoromethylphenyl compounds can be characterized using techniques such as X-ray diffraction . The trifluoromethyl group is electron-withdrawing, which can influence the compound’s overall structure and reactivity .Chemical Reactions Analysis

Trifluoromethylphenyl compounds can undergo various chemical reactions. For example, they can participate in protodeboronation reactions . The specific reactions a compound undergoes can depend on its other functional groups and reaction conditions.Physical And Chemical Properties Analysis

Trifluoromethylphenyl compounds often have unique physicochemical properties due to the presence of the trifluoromethyl group . For example, the trifluoromethyl group is highly electronegative, which can influence the compound’s acidity and reactivity .Wissenschaftliche Forschungsanwendungen

-

Scientific Field: Biological Pathways of Siderophores

- Application Summary : Siderophores are small molecules known for their high iron binding capacity, essential for all life forms requiring iron . They have diverse classifications and biosynthetic pathways, including siderophores synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .

- Methods of Application : The secretion mechanisms of siderophores in microbes and plants, and their role in regulating bioavailable iron levels are explored .

- Results or Outcomes : Siderophores have applications in medicine, agriculture, and environmental sciences. These include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .

-

Scientific Field: Transition Metal-Mediated Trifluoromethylation

- Application Summary : Fluorine compounds, including those with trifluoromethyl groups, are abundant in more than 20% of pharmaceutical and agrochemical products. This is due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides .

- Methods of Application : The transition metal-mediated construction of C (sp 3, sp 2, and sp)–CF 3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons is explored .

- Results or Outcomes : Diversified reagents ranging from radical and electrophilic to nucleophilic trifluoromethylation agents and their respective mechanisms have been further deliberated .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2S/c12-11(13,14)7-3-1-6(2-4-7)9-15-8(5-18-9)10(16)17/h1-5H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDUVSSDGPDOLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383392 |

Source

|

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid | |

CAS RN |

144061-16-5 |

Source

|

| Record name | 2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

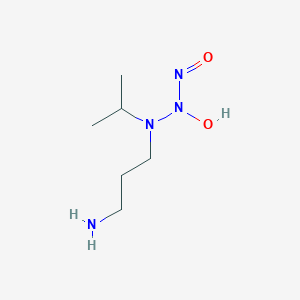

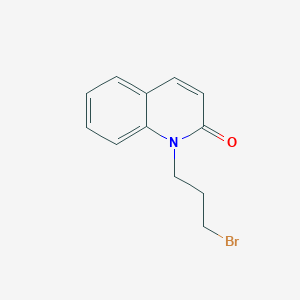

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

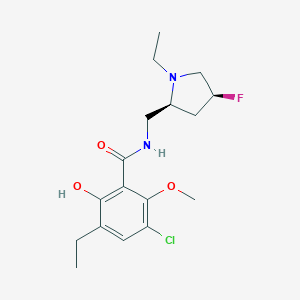

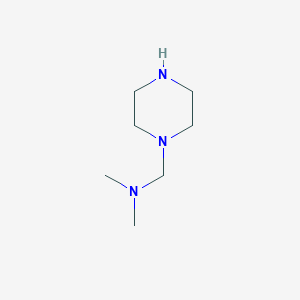

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

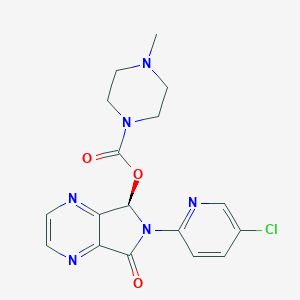

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![4-[4-(4-But-3-enylcyclohexyl)cyclohexyl]-1,2-difluorobenzene](/img/structure/B114129.png)

![2,6-diamino-N-[[(2S)-1-tridecanoylpiperidin-2-yl]methyl]hexanamide;hydrate;dihydrochloride](/img/structure/B114138.png)